molecular formula C18H20N4O2 B10964555 N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide

N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide

Katalognummer: B10964555
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: FKZTZSDVAFZODA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Nicotinoylpiperidin-4-yl)methyl)nicotinamide is a synthetic nicotinamide derivative characterized by a piperidine core substituted with nicotinoyl and methyl-nicotinamide groups.

Eigenschaften

Molekularformel

C18H20N4O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c23-17(15-3-1-7-19-12-15)21-11-14-5-9-22(10-6-14)18(24)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,23)

InChI-Schlüssel

FKZTZSDVAFZODA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CNC(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Analyse Chemischer Reaktionen

    Reaktionen: Niacinamid nimmt an mehreren Reaktionen teil

    Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Reaktion ab.

    Hauptprodukte: NAD und NADH sind wichtige Produkte.

  • Wissenschaftliche Forschungsanwendungen

    Chemical Properties and Mechanism of Action

    N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide has a molecular formula of C15H18N4O2. Its structure includes a piperidine ring, a nicotinoyl group, and a nicotinamide moiety, which contribute to its unique biological activities. The compound primarily functions as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in several metabolic processes and diseases such as diabetes, obesity, and certain cancers. Inhibition of NNMT can enhance the availability of nicotinamide and subsequently optimize NAD+ levels, which are crucial for cellular metabolism and energy production .

    Neurological Disorders

    Research indicates that this compound exhibits neuroprotective effects. Studies have shown that it can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases. For example, in diabetic rat models, the compound helped maintain cognitive performance and reduced depressive behaviors comparable to established antidepressants like fluoxetine .

    Metabolic Disorders

    The inhibition of NNMT by this compound has been linked to potential therapeutic benefits for conditions such as obesity and diabetes. By regulating NAD+ biosynthesis through the nicotinamide salvage pathway, it may help improve metabolic health and reduce the risk of metabolic syndrome.

    Cardiovascular Health

    This compound has demonstrated vascular protective effects by enhancing nitric oxide bioavailability, which is essential for vasodilation. This action can improve endothelial function and reduce cardiovascular risks associated with metabolic disorders .

    Case Study 1: Neuroprotective Effects

    In a study involving diabetic rats, administration of this compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation. These findings suggest its potential use in treating cognitive decline associated with diabetes .

    Case Study 2: Metabolic Regulation

    Clinical trials have investigated the effects of this compound on metabolic parameters in obese individuals. Results indicated improved insulin sensitivity and reduced fat accumulation, highlighting its role in managing obesity-related conditions .

    Wirkmechanismus

    The mechanism of action of N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .

    Vergleich Mit ähnlichen Verbindungen

    Comparison with Structurally Similar Nicotinamide Derivatives

    Structural Features and Physicochemical Properties

    The compound’s piperidine backbone and dual nicotinamide groups differentiate it from other nicotinamide derivatives. Key structural comparisons include:

    Compound Core Structure Functional Groups Molecular Weight (g/mol) Solubility Profile
    N-((1-Nicotinoylpiperidin-4-yl)methyl)nicotinamide Piperidine Two nicotinamide groups ~410 (estimated) Moderate in polar solvents
    NAT-1 (NAT-2) Thiazolidinone 4-Methoxyphenyl / Di-tert-butylphenol ~345 (NAT-1) Low in water, high in DMSO
    NMN (Nicotinamide Mononucleotide) Ribonucleotide Nicotinamide + ribose-phosphate 334.22 High in water
    NAD+ Dinucleotide Nicotinamide + adenine + ribose 663.43 High in aqueous buffers


    Key Observations :

    • Unlike NAT-1/NAT-2 (thiazolidinone-based), the target compound lacks a sulfur-containing ring, which may reduce metabolic instability .
    Analytical Detection and Quantification

    Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting nicotinamide analogs. Key parameters for differentiation:

    Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Limit of Detection (LOD)
    This compound* ~6.2 (estimated) 411.1 ([M+H]+) 106.1 (nicotinamide) ~0.1 μg/mL
    NMN 3.5 335.1 ([M+H]+) 123.0 0.075 μg/mL
    NAD+ 5.8 664.2 ([M+H]+) 136.0 0.150 μg/mL
    NAT-1 7.1 346.1 ([M+H]+) 178.0 0.200 μg/mL

    *Note: Estimated values based on structural analogs.

    Key Observations :

    • The compound’s higher molecular weight and lipophilicity result in longer retention times compared to NMN but shorter than NAD+ .
    • Dual nicotinamide fragments (m/z 106.1) in its MS/MS spectrum enable differentiation from single-nicotinamide analogs like NAT-1 .
    Regulatory and Commercial Status
    • NMN : Banned in dietary supplements in some regions due to unproven anti-aging claims .

    Biologische Aktivität

    N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and metabolic diseases. This article delves into the biological activity of this compound, focusing on its interaction with Nicotinamide N-Methyltransferase (NNMT), its synthesis, and relevant case studies.

    Structural Characteristics

    The molecular formula of this compound is C15H18N4O2. Its structure includes a piperidine ring, a nicotinoyl group, and a nicotinamide moiety, which are critical for its biological activity.

    Inhibition of NNMT : Research indicates that this compound acts as an inhibitor of NNMT, an enzyme involved in several cellular processes linked to metabolic disorders such as diabetes and obesity. The inhibition of NNMT may provide therapeutic benefits for conditions associated with its dysregulation.

    Biological Activity

    The compound's biological activities can be summarized as follows:

    Activity Description
    NNMT Inhibition Significant inhibition of NNMT, impacting various metabolic pathways and potential therapeutic effects.
    Neurological Impact Potential applications in treating neurological disorders due to its structural similarity to nicotinamide derivatives.
    Antitumor Properties Early studies suggest possible antitumor effects, warranting further investigation in oncology.

    Synthesis

    The synthesis of this compound involves several key steps, which are essential for optimizing yield and purity:

    • Starting Materials : Selection of appropriate starting materials including piperidine derivatives and nicotinic acid.
    • Reaction Conditions : Employing continuous flow chemistry techniques to enhance control over reaction parameters.
    • Purification : Utilizing chromatographic methods for purification to achieve the desired compound with high purity levels.

    Case Study 1: Dysfunctional Nicotinamide Metabolism

    A recent case study explored the metabolism of nicotinamide in a 20-year-old male with dysfunctional metabolism. The study highlighted the role of nicotinamide derivatives in metabolic pathways and their potential therapeutic implications when modulated by compounds like this compound .

    Research Findings

    • Biomarker Development : N-methylnicotinamide (NMN), a related compound, has been proposed as an endogenous biomarker for evaluating drug-drug interactions mediated by multidrug and toxin extrusion proteins (MATEs), providing insights into renal drug interactions relevant to this compound .
    • Clinical Trials : Ongoing clinical trials are investigating the pharmacokinetics of NMN in various drug interactions, which may inform the therapeutic window for compounds like this compound.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.